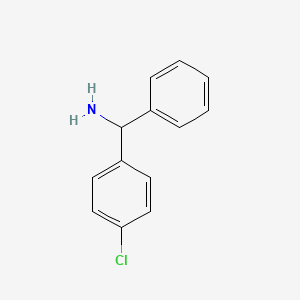
(4-Chlorophenyl)(phenyl)methanamine
Overview
Description
“(4-Chlorophenyl)(phenyl)methanamine” is a chemical compound with the molecular formula C13H12ClN . It has a molecular weight of 217.7 . This compound is a component of the antihistamine Cetirizine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chlorophenyl group and a phenyl group attached to a methanamine . The InChI code for this compound is 1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 .Scientific Research Applications
Catalyst in Hydrogenation Reactions
(4-Chlorophenyl)(phenyl)methanamine derivatives have been utilized in transfer hydrogenation reactions, particularly as ligands in N-heterocyclic ruthenium(II) complexes. These complexes exhibit significant catalytic activity, facilitating high conversion rates and turnover frequencies in hydrogenation processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Structural Studies and Isomorphism
Studies on the crystal structures of imidazole-4-imines, including those derived from this compound, have revealed isomorphism and detailed molecular conformations. These findings are significant for understanding molecular interactions and design in various chemical contexts (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).
Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations using derivatives of this compound have provided insights into molecular structures, spectroscopic data, and biological effects. These studies are pivotal for drug design and understanding molecular interactions (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Fluorescence and Sensing Applications
Compounds derived from this compound have been developed as fluorescence switches, showing potential for chemical sensing and environmental monitoring due to their responsiveness to multiple stimuli (Wang, Nie, Yu, Qin, Zhao, & Tang, 2015).
Synthesis and Docking Studies for Biochemical Applications
Derivatives of this compound have been synthesized, characterized, and subjected to docking studies, indicating their potential in biochemical applications and drug development (Bommeraa, Merugu, & Eppakayala, 2019).
Safety and Hazards
The safety information for “(4-Chlorophenyl)(phenyl)methanamine” indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338), and washing skin thoroughly after handling (P302+P352) .
Properties
IUPAC Name |
(4-chlorophenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFODXGEQUOEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-39-0, 28022-43-7 | |
| Record name | 4-Chlorobenzhydrylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-chlorophenyl)(phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
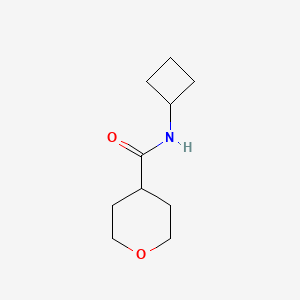

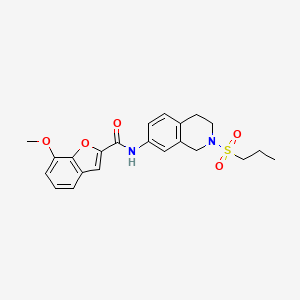
![4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2583593.png)
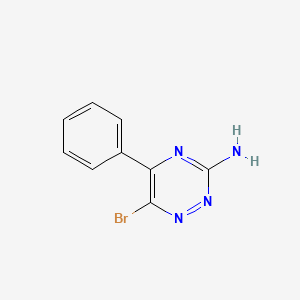
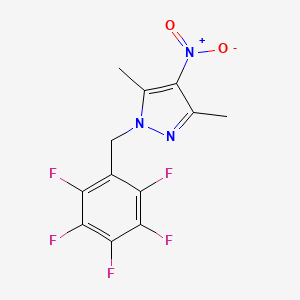
![4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2583596.png)
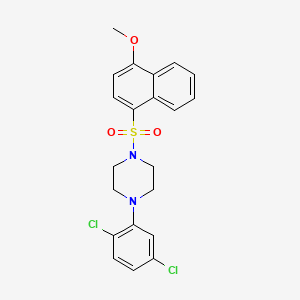

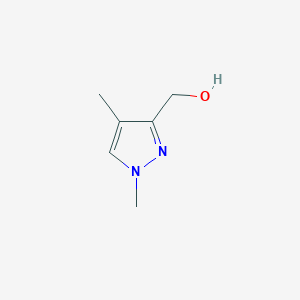

![2-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methyl-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2583606.png)


